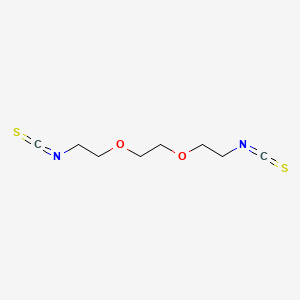
PEG2-Bis-isothiocyanato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PEG2-Bis-isothiocyanato is a chemical compound known for its unique structure and reactivity It contains two isothiocyanate groups attached to a 3,6-dioxaoctane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG2-Bis-isothiocyanato typically involves the reaction of 3,6-dioxaoctane-1,8-diol with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
- Dissolve 3,6-dioxaoctane-1,8-diol in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate groups.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to handle bulk quantities of 3,6-dioxaoctane-1,8-diol and thiophosgene.
- Implementing automated systems for precise control of reaction conditions.
- Employing efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PEG2-Bis-isothiocyanato undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate groups.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines.
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
Scientific Research Applications
PEG2-Bis-isothiocyanato has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea and thiocarbamate compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PEG2-Bis-isothiocyanato involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable thiourea or thiocarbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxaoctane-1,8-dithiol: Contains thiol groups instead of isothiocyanate groups.
3,6-Dioxaoctane-1,8-diylbis(methanethiosulfonate): Contains methanethiosulfonate groups.
Uniqueness
PEG2-Bis-isothiocyanato is unique due to its dual isothiocyanate functionality, which imparts distinct reactivity compared to similar compounds
Properties
IUPAC Name |
1-isothiocyanato-2-[2-(2-isothiocyanatoethoxy)ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2/c13-7-9-1-3-11-5-6-12-4-2-10-8-14/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLSVJGETDPXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=C=S)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














